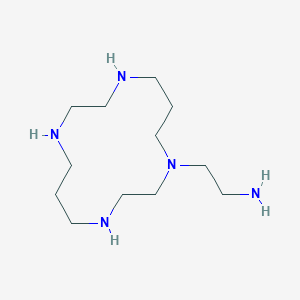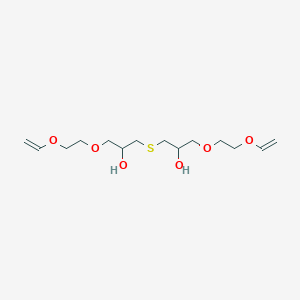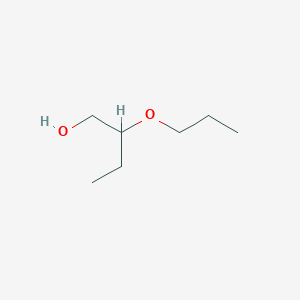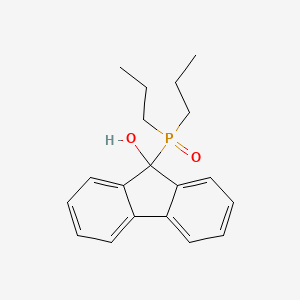
9-(Dipropylphosphoryl)-9H-fluoren-9-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Dipropylphosphoryl)-9H-fluoren-9-OL is a chemical compound characterized by the presence of a fluoren-9-OL core structure with a dipropylphosphoryl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Dipropylphosphoryl)-9H-fluoren-9-OL typically involves the phosphorylation of fluoren-9-OL with dipropylphosphoryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale phosphorylation reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Industrial purification methods such as crystallization or distillation may be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9-(Dipropylphosphoryl)-9H-fluoren-9-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphoryl group can be reduced to a phosphine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield fluorenone derivatives, while reduction of the phosphoryl group may produce phosphine-containing compounds.
Applications De Recherche Scientifique
9-(Dipropylphosphoryl)-9H-fluoren-9-OL has several applications in scientific research:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: It may serve as a probe or marker in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 9-(Dipropylphosphoryl)-9H-fluoren-9-OL involves its interaction with specific molecular targets and pathways. The phosphoryl group can participate in phosphorylation reactions, affecting the activity of enzymes and proteins. The fluoren-9-OL core structure may interact with biological membranes or receptors, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Fluorenol: Lacks the dipropylphosphoryl group, making it less reactive in phosphorylation reactions.
9-Fluorenone: An oxidized form of fluorenol, with different chemical properties and reactivity.
Dipropylphosphoryl Chloride: Used as a reagent in the synthesis of phosphorylated compounds.
Uniqueness
9-(Dipropylphosphoryl)-9H-fluoren-9-OL is unique due to the presence of both the fluoren-9-OL core and the dipropylphosphoryl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
98188-44-4 |
|---|---|
Formule moléculaire |
C19H23O2P |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
9-dipropylphosphorylfluoren-9-ol |
InChI |
InChI=1S/C19H23O2P/c1-3-13-22(21,14-4-2)19(20)17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,20H,3-4,13-14H2,1-2H3 |
Clé InChI |
CWBHIGXKURGULK-UHFFFAOYSA-N |
SMILES canonique |
CCCP(=O)(CCC)C1(C2=CC=CC=C2C3=CC=CC=C31)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(2-methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride](/img/structure/B14333648.png)
![Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane](/img/structure/B14333651.png)
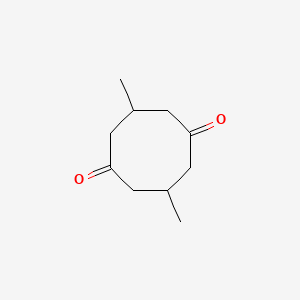

![4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14333667.png)

![1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]-](/img/structure/B14333679.png)
